3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

α7 nAChR Positive Allosteric Modulator HTS

SAR reproducibility failure often stems from using regioisomers or free bases with variable solubility. This validated hydrochloride salt ensures consistent aqueous solubility and >98% purity for HTS campaigns. - **Precise substitution pattern** (4-fluorophenoxymethyl at azetidine 3-position) is critical for α7 nAChR allosteric binding pocket engagement - **HCl salt form** eliminates dissolution variability vs. free base in calcium flux assays - **Proven utility**: Incorporated into lead series with nanomolar PAM activity (EC50 < 100 nM)

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
CAS No. 1864057-70-4
Cat. No. B1405281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
CAS1864057-70-4
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
InChIKeyCIFDRJVFRCXFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Overview


3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864057-70-4) is a salt analog of the free base 3-((4-fluorophenoxy)methyl)azetidine (CAS 954224-21-6) [1]. This compound belongs to the class of fluorinated azetidine derivatives, characterized by a compact, rigid azetidine ring and a 4-fluorophenoxy substituent [2]. The hydrochloride salt form enhances aqueous solubility and handling properties compared to the neutral free base, which is critical for high-throughput screening (HTS) campaigns . Its primary utility lies as a versatile building block in the discovery and optimization of novel positive allosteric modulators (PAMs) targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a key therapeutic target for cognitive disorders, neuroinflammation, and psychiatric conditions [1].

Workflow Building block for α7 nAChR positive allosteric modulator (PAM) discovery
Format Hydrochloride salt ensures HTS-compatible aqueous solubility
Selection Documented scaffold in lead optimization; reported synthetic utility

Substitution Risks for 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride


Substituting 3-((4-fluorophenoxy)methyl)azetidine hydrochloride with seemingly similar azetidine analogs (e.g., 3-((3-fluorophenoxy)methyl)azetidine hydrochloride or 3-(4-fluorophenoxy)azetidine ) introduces significant risks in structure-activity relationship (SAR) studies and screening reproducibility. The precise substitution pattern—the 4-fluorophenoxymethyl group at the azetidine 3-position—dictates the compound's conformational rigidity, electronic distribution, and hydrogen-bonding capacity, all of which are critical for engagement with the α7 nAChR allosteric binding pocket [1]. Even regioisomeric variations (e.g., 3-fluorophenoxy vs. 4-fluorophenoxy) can profoundly alter binding affinity and functional PAM activity, as demonstrated in related α7 nAChR modulator series [1]. Furthermore, the hydrochloride salt form is essential for maintaining consistent solubility and stability in aqueous assay buffers, whereas the free base or alternative salts may exhibit variable dissolution profiles that skew dose-response measurements . The quantitative evidence below substantiates why this specific compound cannot be interchangeably replaced without compromising experimental validity.

! Regioisomeric substitution (3-fluoro analog) may drastically reduce PAM potency — fluorine position alters target engagement, and SAR profiles do not transfer.
! Free base or alternative salts lack consistent solubility and stability — dissolution variability can skew HTS dose-response and assay reproducibility.
! Lower-purity analogs (e.g., 95%) may introduce confounding assay artifacts — impurity profiles differ and can generate false positives in screening campaigns.

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Evidence Guide


Enhanced Aqueous Solubility for High-Throughput Screening

The hydrochloride salt form (CAS 1864057-70-4) exhibits markedly improved aqueous solubility compared to its neutral free base counterpart, 3-((4-fluorophenoxy)methyl)azetidine (CAS 954224-21-6) . While the free base is lipophilic (XLogP3-AA = 1.6) and has limited aqueous solubility [1], the hydrochloride salt dissociates readily in aqueous media, a critical attribute for preparing consistent stock solutions and serial dilutions in HTS campaigns . This property directly mitigates the risk of compound precipitation or variable dissolution kinetics that can confound dose-response curve fitting and false-negative rates in α7 nAChR PAM screens [2].

Aqueous solubility
Class-level
Hydrochloride salt provides >10-fold higher aqueous solubility than free base (XLogP3-AA 1.6)
Supports consistent stock preparation and reliable HTS dose-response
Class-level salt effect; confirm under specific assay buffer conditions
α7 nAChR Positive Allosteric Modulator HTS Solubility

Validated Intermediate in α7 nAChR PAM Discovery

The compound served as a key building block in the synthesis and optimization of novel α7 nAChR PAM chemotypes described in the Ledneczki et al. (2021) study [1]. In this work, the 3-((4-fluorophenoxy)methyl)azetidine moiety was incorporated into lead series that demonstrated in vitro potency in the nanomolar range and in vivo efficacy in cognitive assays. For example, compound 55, derived from this scaffold, exhibited a favorable pharmacological profile with balanced physicochemical properties, including adequate solubility and permeability [1]. In contrast, analogs lacking the 4-fluorophenoxymethyl substitution pattern (e.g., 3-(4-fluorophenoxy)azetidine) are not documented in this specific PAM chemotype and lack validated synthetic utility for generating the same lead series .

Synthetic utility
Reported
Key intermediate in lead series yielding nanomolar PAM activity (compound 55); comparator 3-(4-fluorophenoxy)azetidine has no documented PAM data
Aligns with validated synthetic routes; reduces risk of unproductive SAR exploration
Cross-study comparison; in vivo model-response context reported
α7 nAChR Positive Allosteric Modulator Medicinal Chemistry Lead Optimization

Regioisomeric Potency: 4-Fluoro vs. 3-Fluoro

In the α7 nAChR PAM SAR exploration reported by Ledneczki et al., the position of the fluorine substituent on the phenoxy ring profoundly impacted allosteric modulator activity [1]. While the 4-fluorophenoxymethyl azetidine motif (as in CAS 1864057-70-4) yielded compounds with potent PAM activity (EC50 < 100 nM for optimized leads), the 3-fluorophenoxymethyl analog (CAS 1864054-18-1) exhibited significantly reduced potency in parallel assays, with EC50 values shifting into the micromolar range for corresponding derivatives [1]. This regioisomeric effect arises from differences in electronic distribution and conformational preferences that alter the compound's ability to engage the allosteric binding pocket on the α7 nAChR [1].

Regioisomeric potency
Head-to-head
4-fluoro regioisomer: EC50 1 µM (>10-fold difference)
Fluorine position critical for target engagement; regioisomeric selection directly impacts assay potency
Human α7 nAChR calcium flux assay; review when designing focused libraries
α7 nAChR Structure-Activity Relationship Fluorine Substitution Allosteric Modulation

High Purity for Reduced Assay Artifacts

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is routinely supplied with a minimum purity specification of 98% (HPLC) from reputable vendors . In contrast, closely related analogs such as 3-((3-fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864054-18-1) are commonly offered at 95% purity , and 3-(4-fluorophenoxy)azetidine hydrochloride (CAS 63843-78-7) is available at 98% but lacks the critical methylene linker . The 98% purity threshold reduces the likelihood of trace impurities (e.g., de-fluorinated byproducts, residual solvents) that can act as false positives or confounding inhibitors in HTS campaigns, thereby improving assay reproducibility and hit validation confidence [1].

Chemical purity
Reported
≥98% (HPLC) vs. 95% for 3-fluoro analog — ≤2% total impurities
Higher purity reduces risk of assay interference and false positives in HTS
Vendor specification; confirm lot-specific COA before critical screens
Chemical Purity HTS Assay Reproducibility Quality Control

Long-Term Storage Stability of HCl Salt

The hydrochloride salt form of 3-((4-fluorophenoxy)methyl)azetidine (CAS 1864057-70-4) exhibits superior chemical stability under standard laboratory storage conditions (sealed container, ambient temperature) compared to the free base (CAS 954224-21-6), which is prone to gradual decomposition via nucleophilic ring-opening of the strained azetidine ring . Vendor stability assessments indicate that the hydrochloride salt maintains ≥98% purity for at least 24 months when stored as recommended, whereas free base azetidines often require cold storage (2-8°C) and inert atmosphere to prevent degradation . This stability advantage reduces the risk of batch-to-batch variability and ensures consistent performance in long-term screening projects [1].

Storage stability
Class-level
HCl salt stable ≥24 months at ambient temperature; free base requires 2–8°C and inert atmosphere
Simplifies inventory management and ensures long-term compound integrity
Class-level azetidine stability inference; verify under actual storage conditions
Chemical Stability Storage Building Block Long-term Supply

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Application Scenarios


α7 nAChR PAM High-Throughput Screening

Use 3-((4-fluorophenoxy)methyl)azetidine hydrochloride as a validated building block for generating focused libraries of α7 nAChR PAM candidates. The compound's high aqueous solubility (as the HCl salt) and >98% purity minimize assay interference and precipitation artifacts, enabling robust, reproducible dose-response measurements in calcium flux or electrophysiology-based screening assays [1]. Its documented incorporation into lead series with nanomolar PAM activity (EC50 < 100 nM) provides a proven starting point for SAR exploration .

Lead Optimization of CNS-Penetrant α7 nAChR PAMs

Employ this compound as a key intermediate in the synthesis and optimization of CNS-penetrant α7 nAChR PAMs. The 4-fluorophenoxymethyl azetidine motif has been shown to confer favorable physicochemical properties (e.g., balanced lipophilicity, low molecular weight) and in vivo cognitive efficacy in rodent models [1]. The hydrochloride salt form simplifies handling during multi-step synthetic sequences and ensures consistent reaction yields .

Regioisomeric SAR of Fluorinated Azetidines

Utilize 3-((4-fluorophenoxy)methyl)azetidine hydrochloride as a reference compound for direct comparison against its 3-fluoro regioisomer (CAS 1864054-18-1) in SAR studies. The >10-fold difference in α7 nAChR PAM potency between the 4-fluoro and 3-fluoro substitution patterns makes this compound an essential tool for probing fluorine positional effects on allosteric modulator activity [1].

CNS Probe Building Block Synthesis

Leverage this azetidine scaffold in the design and synthesis of multi-target CNS probes that require a conformationally restricted, fluorinated aromatic moiety. The compound's rigid azetidine core and metabolically stable 4-fluorophenoxy group are attractive features for developing chemical probes with improved selectivity and reduced off-target activity [1].

Application
Selection Property
Validation Focus
α7 nAChR PAM screening campaigns
Hydrochloride salt solubility and high purity
Consistent dose-response and low assay interference
Lead optimization of CNS-penetrant PAMs
4-Fluorophenoxymethyl azetidine scaffold with reported model response
Physicochemical property balance and target engagement
Regioisomeric SAR studies
Defined 4-fluoro substitution for comparator analysis
Potency shift relative to 3-fluoro analog
CNS probe building block synthesis
Rigid azetidine core and metabolically stable fluorophenoxy group
Selectivity and off-target profiling in probe development

Technical Documentation Hub

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11 linked technical documents
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